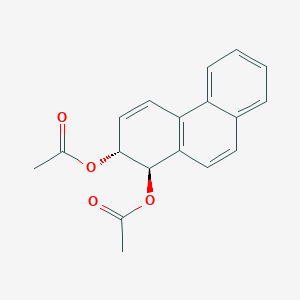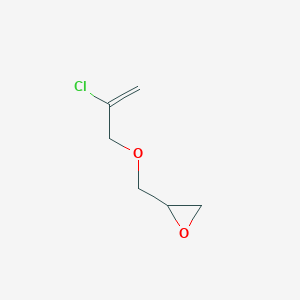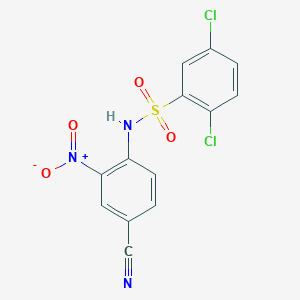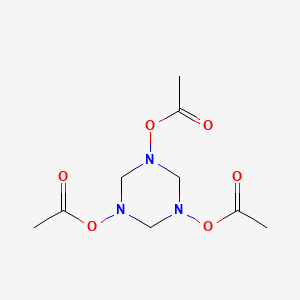
1,2-Dihydro-1,2-phenanthrenediol diacetate, trans-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dihydro-1,2-phenanthrenediol diacetate, trans- is an organic compound derived from phenanthrene It is characterized by the presence of two acetate groups attached to the dihydrodiol form of phenanthrene
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dihydro-1,2-phenanthrenediol diacetate, trans- typically involves the dihydroxylation of phenanthrene followed by acetylation. The dihydroxylation can be achieved using osmium tetroxide (OsO4) as a catalyst in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO). The resulting dihydrodiol is then acetylated using acetic anhydride in the presence of a base such as pyridine to yield the diacetate derivative.
Industrial Production Methods
While specific industrial production methods for 1,2-Dihydro-1,2-phenanthrenediol diacetate, trans- are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring efficient purification processes to obtain the desired product in high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dihydro-1,2-phenanthrenediol diacetate, trans- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenanthrenequinone derivatives.
Reduction: Reduction reactions can convert the diacetate back to the dihydrodiol form.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used to replace the acetate groups under basic conditions.
Major Products Formed
Oxidation: Phenanthrenequinone derivatives.
Reduction: 1,2-Dihydro-1,2-phenanthrenediol.
Substitution: Various substituted phenanthrene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,2-Dihydro-1,2-phenanthrenediol diacetate, trans- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and as a precursor for various chemical products.
Mecanismo De Acción
The mechanism of action of 1,2-Dihydro-1,2-phenanthrenediol diacetate, trans- involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes that catalyze its conversion to active metabolites. These metabolites can then interact with cellular components, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dihydro-1,2-phenanthrenediol: The non-acetylated form of the compound.
Phenanthrenequinone: An oxidized derivative of phenanthrene.
1,2-Dihydroxyphenanthrene: A related compound with hydroxyl groups instead of acetate groups.
Uniqueness
1,2-Dihydro-1,2-phenanthrenediol diacetate, trans- is unique due to the presence of acetate groups, which can influence its reactivity and solubility. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Propiedades
Número CAS |
60890-34-8 |
|---|---|
Fórmula molecular |
C18H16O4 |
Peso molecular |
296.3 g/mol |
Nombre IUPAC |
[(1R,2R)-1-acetyloxy-1,2-dihydrophenanthren-2-yl] acetate |
InChI |
InChI=1S/C18H16O4/c1-11(19)21-17-10-9-15-14-6-4-3-5-13(14)7-8-16(15)18(17)22-12(2)20/h3-10,17-18H,1-2H3/t17-,18-/m1/s1 |
Clave InChI |
IYTWERZMHCXJJZ-QZTJIDSGSA-N |
SMILES isomérico |
CC(=O)O[C@@H]1C=CC2=C([C@H]1OC(=O)C)C=CC3=CC=CC=C32 |
SMILES canónico |
CC(=O)OC1C=CC2=C(C1OC(=O)C)C=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![{[(2-Aminophenyl)methyl]sulfamoyl}acetic acid](/img/structure/B14598354.png)
![2-[2-(Benzyloxy)-5-methoxyphenyl]cyclopentan-1-one](/img/structure/B14598358.png)


![1-[2-(2-Chlorophenyl)pent-4-enyl]imidazole;nitric acid](/img/structure/B14598367.png)



![[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)oxy]acetic acid](/img/structure/B14598380.png)



